N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The thiazole ring in the compound is a five-membered ring containing nitrogen and sulfur atoms . Thiazoles are known to exhibit various biological activities, and the substituents on the thiazole ring can greatly affect these activities . The isoxazole ring is a five-membered ring containing nitrogen and oxygen atoms .Scientific Research Applications
Synthesis and Chemical Structure
Research into the synthesis and structure of related compounds offers foundational knowledge necessary for understanding the applications of N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide. Martins et al. (2002) described the one-pot synthesis of 3-methylisoxazole-5-carboxamides, which shares a part of the chemical structure with the compound , demonstrating the methods used for synthesizing complex molecules that could be utilized in further chemical and biological studies (Martins et al., 2002). Similarly, Smith et al. (1991) analyzed the structure of an isoxazole amino ester, contributing to the understanding of isoxazole ring characteristics, which are integral to the compound of interest (Smith et al., 1991).
Anticancer and Antimicrobial Applications
The modification and evaluation of similar thiazole and isoxazole compounds have shown promising anticancer and antimicrobial activities. Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating significant anticancer activities against various human cancer cell lines. This suggests potential therapeutic applications for compounds within the same chemical family, including this compound (Tiwari et al., 2017). Additionally, compounds with similar structures have been synthesized and showed moderate to good herbicidal activities, indicating the potential use of such compounds in agricultural applications (Hu et al., 2009).
Enzyme Inhibition and Biological Activity
Thiazole derivatives have been identified as TRPV1 antagonists, demonstrating the ability to block calcium influx in cell-based assays, which is crucial for understanding pain mechanisms and developing analgesics. This research underscores the broader biological activity of thiazole compounds, suggesting areas where this compound might find application (Xi et al., 2005).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .
Mode of Action
It’s suggested that similar compounds may work in conjunction with cell-penetrating peptides to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
Similar compounds have been shown to display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes , suggesting that they may interfere with bacterial cell wall synthesis or function.
Pharmacokinetics
xylosoxidans , indicating potential bioavailability.
Result of Action
Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria . They also show negligible haemolytic activity towards human red blood cells .
Action Environment
The effectiveness of similar compounds has been shown to be influenced by their complexation with cell-penetrating peptides .
Properties
IUPAC Name |
5-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10(2)12-4-6-13(7-5-12)15-9-23-17(18-15)19-16(21)14-8-11(3)22-20-14/h4-10H,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAXGINHGNFGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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